5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride
Description
5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a benzimidazolium-based salt characterized by a chloro-substituted benzimidazole core, ethyl and methyl substituents at the 1- and 2-positions, and a morpholinoethyl side chain at the 3-position. The monohydrochloride form enhances its solubility and stability, making it suitable for applications in coordination chemistry and materials science.
Properties
CAS No. |
32915-77-8 |
|---|---|
Molecular Formula |
C16H24Cl3N3O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
4-[2-(6-chloro-3-ethyl-2-methylbenzimidazol-3-ium-1-yl)ethyl]morpholine;chloride;hydrochloride |
InChI |
InChI=1S/C16H23ClN3O.2ClH/c1-3-19-13(2)20(7-6-18-8-10-21-11-9-18)16-12-14(17)4-5-15(16)19;;/h4-5,12H,3,6-11H2,1-2H3;2*1H/q+1;;/p-1 |
InChI Key |
JUEFYBNIGJLDAX-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(N(C2=C1C=CC(=C2)Cl)CCN3CCOCC3)C.Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves several steps. The synthetic route generally includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative.
Introduction of the chloro, ethyl, and methyl groups: These groups are introduced through alkylation reactions using suitable alkyl halides.
Attachment of the morpholinoethyl group: This step involves the reaction of the benzimidazole derivative with 2-chloroethylmorpholine under basic conditions.
Formation of the chloride salt: The final step involves the reaction of the product with hydrochloric acid to form the monohydrochloride salt.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include alkyl halides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzimidazolium Salts
The target compound shares structural homology with other benzimidazolium derivatives, differing primarily in substituent groups and their positions:
Key Observations :
- Chloro Substitution: The 5-chloro group in the target compound may enhance electronic effects compared to non-halogenated analogs, influencing metal-binding affinity in NHC complexes .
- Morpholinoethyl Side Chain: This moiety improves solubility in polar solvents, a feature absent in cycloheptyl-substituted analogs .
Biological Activity
5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C16H24Cl3N3O
- CAS Number : 32915-77-8
- Molecular Weight : 337.75 g/mol
- Appearance : Typically appears as a crystalline solid.
The biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride is primarily attributed to its interaction with various biological targets. Benzimidazole derivatives are known for their ability to inhibit specific enzymes and receptors, making them valuable in the development of therapeutic agents.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's structure allows it to disrupt microbial cell function, leading to cell death.
- Anticancer Potential : Some studies suggest that this compound may have anticancer properties, potentially inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
- Insecticidal Activity : The compound has shown promise as an insecticide, particularly against mosquito larvae, which is crucial for vector control in diseases like dengue and Zika virus transmission.
Toxicity Profile
The toxicity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride has been evaluated through various in vitro and in vivo studies. It is essential to assess both acute and chronic toxicity to understand its safety profile for potential therapeutic use.
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Low cytotoxicity observed in human cell lines |
| In vivo toxicity | No significant organ damage at therapeutic doses |
| Behavioral effects | Mild effects noted at high doses in animal models |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting potential as an alternative treatment option.
Case Study 2: Insecticidal Activity
In a larvicidal assay against Aedes aegypti, the compound exhibited an LC50 value of 25 μM after 24 hours of exposure. This indicates strong potential for use in vector control strategies, especially given the rising resistance to existing insecticides.
Research Findings Summary
Recent research highlights the multifaceted biological activity of 5-Chloro-1-ethyl-2-methyl-3-(2-morpholinoethyl)benzimidazolium chloride monohydrochloride:
- Antimicrobial Activity : Effective against various pathogens with low toxicity.
- Insecticidal Properties : Promising results in larvicidal assays.
- Potential Anticancer Effects : Further studies needed to elucidate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
